Sodium feredetate

Description

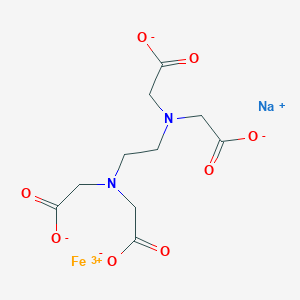

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sodium feredetate synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Sodium Feredetate

Abstract

This compound, also known as sodium iron(III) ethylenediaminetetraacetate, is a highly bioavailable and well-tolerated iron supplement crucial in addressing iron deficiency anemia.[1][2] Its unique chelated structure protects the iron from dietary inhibitors, such as phytates, enhancing absorption and minimizing common gastrointestinal side effects associated with other iron salts.[3][4] The synthesis and subsequent purification of this compound are critical processes that dictate the final product's purity, stability, and suitability for pharmaceutical and food fortification applications.[5][6] This guide provides a comprehensive overview of the core chemical principles, step-by-step experimental protocols, and robust quality control measures essential for producing high-purity this compound.

The Principle of Synthesis: The Art of Chelation

The synthesis of this compound is fundamentally a chelation reaction. This process involves the formation of a stable, water-soluble complex between a ferric (Fe³⁺) ion and a chelating agent, ethylenediaminetetraacetic acid (EDTA).[3][7]

Causality Behind Component Selection:

-

Iron Source: Ferric chloride (FeCl₃) or its hexahydrate form is commonly used due to its high water solubility and ready availability of Fe³⁺ ions.[5][8] The trivalent (ferric) state is favored for this complex.[1]

-

Chelating Agent: EDTA, typically in its disodium (Na₂H₂EDTA) or tetrasodium (Na₄EDTA) salt form, is the cornerstone of the synthesis.[8][9] EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion—four from its carboxylate groups and two from its nitrogen atoms.[7][10] This multi-point attachment creates a highly stable, cage-like octahedral structure around the iron ion, effectively sequestering it.[1][7] This stable complex is less reactive in the gastrointestinal tract, which is key to its reduced side effects.[3]

-

pH Control: The pH of the reaction medium is a critical parameter. The chelation strength of EDTA is pH-dependent.[11] An alkaline agent, such as sodium hydroxide or sodium bicarbonate, is used to adjust the pH to a weakly acidic or neutral range (typically pH 4.0-7.0), which is optimal for the formation and stability of the ferric-EDTA complex.[5][8][12][13]

Synthesis Workflow

The synthesis process involves the controlled reaction of the raw materials in an aqueous solution, followed by pH adjustment to drive the chelation to completion.

Caption: Workflow for the chelation synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a synthesized representation based on established methodologies.[8][9][12]

-

Preparation of Reactant Solutions:

-

Accurately weigh Ferric Chloride Hexahydrate (FeCl₃·6H₂O) and dissolve it in a calculated volume of deionized water in a primary reaction vessel.

-

In a separate vessel, dissolve Disodium Edetate Dihydrate (Na₂H₂EDTA·2H₂O) in deionized water. Gentle heating (60-70°C) may be required to ensure complete dissolution.[8]

-

-

Chelation Reaction:

-

While stirring the ferric chloride solution, slowly add the EDTA solution.

-

Heat the mixture to a target temperature of 85-95°C.[12] This temperature range provides sufficient energy to overcome the activation barrier of the reaction without causing degradation.

-

-

pH Adjustment & Reaction Completion:

-

Slowly add a solution of sodium bicarbonate to the heated reaction mixture until the pH of the solution stabilizes within the target range of 6.0-8.0.[12] This step neutralizes the acid generated during the reaction and ensures the EDTA is in the correct ionic form for stable complexation.

-

Maintain the reaction at 90°C with continuous stirring for approximately 60-70 minutes to ensure the reaction proceeds to completion.[12]

-

-

Completion: The resulting hot, clear, yellowish-brown solution contains the crude this compound.

Purification: From Crude Solution to High-Purity Crystalline Solid

Purification is a non-negotiable step to ensure the final product is safe and effective, meeting stringent pharmacopoeial standards.[5] The primary goal is to isolate the this compound from unreacted starting materials, by-products, and other potential contaminants.[5] The most effective and widely used method for purification is anti-solvent crystallization.[8][12]

Rationale for Anti-Solvent Crystallization: this compound is highly soluble in water but practically insoluble in organic solvents like ethanol.[12] By adding ethanol (the "anti-solvent") to the concentrated aqueous solution, the solubility of this compound is drastically reduced, forcing it to precipitate out as a solid crystalline powder while more soluble impurities remain in the solvent mixture.

Purification Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - this compound Exporter, Manufacturer & Supplier, Ahmedabad, India [pridedrugs.in]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]

- 5. How High Purity Iron Supplement Agent this compound is Produced [vaibhavfinechem.com]

- 6. Sodium iron (III) ethylenediaminetetraacetic acid synthesis to reduce iron deficiency globally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. edu.rsc.org [edu.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CN1390484A - Preparing process and product of EDTA iron chelate as nutritive intensifier of food - Google Patents [patents.google.com]

- 10. chem.cuhk.edu.hk [chem.cuhk.edu.hk]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. CN105837461A - Production technology of high purity iron supplement agent this compound - Google Patents [patents.google.com]

- 13. mubychem.net [mubychem.net]

An In-Depth Technical Guide on the Bioavailability and Absorption Pathway of Sodium Feredetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium feredetate, a chelated iron compound, has emerged as a significant therapeutic agent in the management of iron deficiency anemia.[1][2][3] Its unique chemical structure, wherein ferric iron is chelated with ethylenediaminetetraacetic acid (EDTA), confers distinct advantages in terms of bioavailability and gastrointestinal tolerability compared to conventional ferrous iron salts.[1][3][4][5] This technical guide provides a comprehensive exploration of the bioavailability and absorption pathway of this compound. It delves into the molecular mechanisms underpinning its enhanced absorption, the factors influencing its bioavailability, and the methodologies employed for its evaluation. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals engaged in the study and application of iron supplementation.

Introduction: The Clinical Significance of an Advanced Iron Formulation

Iron deficiency anemia remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies.[4][5] Traditional ferrous iron salts, while widely used, are often associated with poor absorption and significant gastrointestinal side effects, leading to poor patient compliance.[4][6] this compound, also known as sodium iron (III) ethylenediaminetetraacetate, represents a significant advancement in iron therapy.[1] It is a water-soluble complex that provides a readily absorbable form of iron, addressing the limitations of conventional supplements.[2][4] The chelation of iron with EDTA is the cornerstone of its efficacy, protecting the iron from dietary inhibitors and ensuring its solubility and availability for absorption in the gastrointestinal tract.[1][7]

The Absorption Pathway of this compound: A Mechanistic Overview

The enhanced bioavailability of this compound is a direct consequence of its unique absorption pathway, which differs significantly from that of non-chelated iron salts.

Gastric and Intestinal Transit: The Protective Role of EDTA

Upon oral administration, this compound dissolves in the gastrointestinal tract.[1] The EDTA chelate plays a crucial protective role by sequestering the ferric iron, preventing it from forming insoluble and unabsorbable complexes with dietary inhibitors such as phytates, tannins, and polyphenols commonly found in plant-based foods.[1] This protective chelation ensures that a higher proportion of the ingested iron remains in a soluble, bioavailable form as it transits to the small intestine, the primary site of iron absorption.[1][8][9]

Intestinal Uptake: A Specialized Transport Mechanism

The iron-EDTA complex is absorbed intact by the intestinal mucosal cells (enterocytes).[1] While the precise transport mechanism is still under investigation, it is believed to involve specific receptors on the surface of the enterocytes that recognize and facilitate the uptake of the chelated complex.[1] This differs from the absorption of non-heme iron from ferrous salts, which primarily relies on the divalent metal transporter 1 (DMT1).

Intracellular Fate: Dissociation and Iron Trafficking

Once inside the enterocyte, the acidic intracellular environment facilitates the dissociation of the iron from the EDTA chelate.[1] The released ferric iron is then reduced to the ferrous state (Fe²⁺) and can follow one of two main pathways:

-

Storage: It can be stored within the enterocyte bound to the protein ferritin.

-

Transport: It can be transported across the basolateral membrane of the enterocyte into the bloodstream via the iron exporter protein, ferroportin.[1]

In the bloodstream, the ferrous iron is re-oxidized to ferric iron and binds to transferrin, the primary iron transport protein, for delivery to various tissues, including the bone marrow for hemoglobin synthesis.[1]

Below is a diagram illustrating the proposed absorption pathway of this compound.

Caption: Proposed absorption pathway of this compound.

Factors Influencing Bioavailability

Several factors can influence the bioavailability of this compound, although it is generally less affected by dietary components than traditional iron salts.[4]

Dietary Factors

While the EDTA chelate provides significant protection, extremely high levels of dietary inhibitors might still have a minor impact on absorption.[1] Conversely, certain dietary components may enhance absorption.

| Factor | Effect on this compound Bioavailability | Mechanism |

| Phytates & Tannins | Minimal inhibition | EDTA chelation prevents the formation of insoluble iron complexes.[1] |

| Ascorbic Acid (Vitamin C) | Potential enhancement | May further promote the reduction of ferric to ferrous iron, although its effect is less pronounced than with non-chelated iron.[10] |

| Calcium | Potential for minor interference | High concentrations of calcium can compete for absorption pathways. It is advisable to separate the administration of this compound and calcium supplements.[2] |

| Tea, Coffee, and Dairy | Reduced absorption | These can interfere with iron absorption and should be consumed at least two hours apart from supplementation.[2][3][8][11] |

Physiological Factors

The individual's iron status is a key determinant of absorption efficiency. Individuals with iron deficiency will upregulate iron absorption mechanisms, leading to a higher fractional absorption of this compound.

Methodologies for Assessing Bioavailability

The evaluation of this compound's bioavailability requires a combination of in vitro and in vivo models to provide a comprehensive understanding of its absorption and efficacy.

In Vitro Models

In vitro models offer a controlled environment to study the initial stages of digestion and cellular uptake.

-

Simulated Gastrointestinal Digestion: This method assesses the solubility and stability of this compound under simulated stomach and intestinal conditions.[12]

-

Caco-2 Cell Culture Model: This is a widely used model that employs a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells.[10][13][14] It is used to study the transport of iron across the intestinal epithelium and to quantify iron uptake by measuring intracellular ferritin formation.[10][12][13] A co-culture with HepG2 liver cells can further refine the model to include hepatic regulation of iron absorption.[15]

Experimental Protocol: In Vitro Digestion/Caco-2 Cell Model

-

Preparation of Digest: Subject this compound to a simulated gastric digestion (pepsin at pH 2.0) followed by an intestinal digestion (pancreatin and bile salts at pH 7.0).[12]

-

Cell Culture: Grow Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Application of Digest: Apply the soluble fraction of the digest to the apical side of the Caco-2 cell monolayer.

-

Incubation: Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake.

-

Quantification of Iron Uptake: Harvest the cells and quantify intracellular ferritin concentration using an ELISA assay as an indicator of iron uptake.[13]

Caption: Workflow for in vitro assessment of iron bioavailability.

In Vivo Models

In vivo models are essential for evaluating the overall bioavailability and physiological effects of this compound in a complete biological system.

-

Animal Models: Rodent models, particularly iron-deficient rats, are commonly used to assess iron bioavailability.[12][16] Parameters such as hemoglobin regeneration efficiency, serum iron, and liver iron stores are measured.[16] The domestic chicken (Gallus gallus) has also been proposed as a useful in vivo model.[17][18]

-

Human Clinical Trials: Randomized controlled trials in human subjects are the gold standard for determining the efficacy and safety of iron supplements.[4][19][20] These studies compare the effects of this compound to other iron preparations, such as ferrous sulfate, on hematological parameters like hemoglobin and serum ferritin.[4][19][20]

Experimental Protocol: In Vivo Assessment in an Iron-Deficient Rat Model

-

Induction of Anemia: Induce iron deficiency anemia in weanling rats by feeding them an iron-deficient diet.

-

Dietary Supplementation: Divide the anemic rats into groups and supplement their diets with this compound, a control iron source (e.g., ferrous sulfate), or a placebo.

-

Monitoring: Monitor body weight, feed intake, and collect blood samples at regular intervals.

-

Hematological Analysis: Analyze blood samples for hemoglobin concentration, hematocrit, and red blood cell count.

-

Tissue Analysis: At the end of the study, collect liver and spleen samples to determine tissue iron stores.

-

Bioavailability Calculation: Calculate hemoglobin regeneration efficiency (HRE) to determine the bioavailability of the iron source.

Analytical Techniques for Iron Quantification

Accurate quantification of iron in biological samples is critical for bioavailability studies.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for the elemental analysis of iron in various biological matrices, including cells, tissues, and biological fluids.[21]

-

Atomic Absorption Spectroscopy (AAS): Another widely used technique for quantifying iron levels in biological samples.[22]

-

Colorimetric Assays: Methods like the ferrozine-based assay can be used for the colorimetric determination of iron.[23]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods based on chelation with agents like desferrioxamine can also be employed for iron determination in biological matrices.[24]

Comparative Bioavailability and Clinical Efficacy

Numerous studies have demonstrated the superior bioavailability and clinical efficacy of this compound compared to conventional iron salts.

| Study Parameter | This compound | Ferrous Sulfate | Reference |

| Relative Bioavailability | Approximately 2-4 times higher | Standard | [4][25][26] |

| Hemoglobin Increase | Significant and rapid rise | Slower rise | [4][27] |

| Gastrointestinal Side Effects | Minimal to none | Common (nausea, constipation) | [1][4][20] |

| Food Interactions | Less affected | Significantly inhibited by phytates and polyphenols | [4][5] |

A study in pregnant women with iron deficiency anemia found that the rise in hemoglobin after one and two months of treatment was significantly higher in the this compound group compared to the ferrous sulfate group.[4][6] Another study concluded that low doses of this compound produced comparable results in improving hemoglobin profiles in pregnant anemic women as higher doses of ferrous fumarate, with better tolerability.[19][20]

Conclusion and Future Directions

This compound stands out as a highly effective and well-tolerated iron supplement due to its unique chelated structure and resultant absorption pathway. The EDTA chelate masterfully protects the iron from dietary inhibitors, ensuring its solubility and availability for a specialized uptake mechanism in the small intestine. This leads to superior bioavailability and a more rapid and significant improvement in hematological parameters compared to traditional iron salts, all while minimizing gastrointestinal side effects.

Future research should focus on further elucidating the specific molecular transporters involved in the intestinal uptake of the intact iron-EDTA complex. Advanced in vitro models, such as organ-on-a-chip systems, could provide deeper insights into the dynamic interactions at the intestinal barrier. Furthermore, long-term clinical studies are warranted to continue to build upon the extensive evidence supporting the safety and efficacy of this compound in various patient populations. For drug development professionals, the principles underlying the enhanced bioavailability of this compound offer a compelling framework for the design of next-generation mineral and drug delivery systems.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- Patsnap Synapse. (2024, June 15). What is this compound used for?

- CV Pharmacy. This compound containing products.

- Apollo Pharmacy. This compound: Uses, Side Effects and Medicines.

- Right Decisions. (n.d.). This compound (Sytron®).

- Zeelab Pharmacy. This compound Uses, Benefits, Side Effects And Medicines.

- PubMed. (2024). ICP-MS Analysis of Iron from Biological Samples. Methods in Molecular Biology, 2839, 31-41.

- Taylor & Francis Online. (n.d.). Comparison between in vitro and in vivo methods to screen iron bioavailability.

- Oxford Academic. (2010, March 1). Using the domestic chicken (Gallus gallus) as an in vivo model for iron bioavailability. Poultry Science.

- PubMed. (2009). How to quantify iron in an aqueous or biological matrix: a technical note. Contrast Media & Molecular Imaging, 4(6), 299-304.

- USDA ARS. (2010). Using the domestic chicken (Gallus gallus) as an in vivo model for iron bioavailability. Poultry Science, 89, 514-521.

- Srinivasan, M., Subramanian, S., & Upadhyay, L. (2012). Estimation of Iron in Biological Samples by Atomic Absorption Spectroscopy. Asian Journal of Chemistry, 24(4), 1689-1692.

- medtigo. This compound | Dosing, Uses and More.

- Revankar, V. M., Garg, A., & Revankar, M. G. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 1978-1981.

- Sarkate, P., Patil, A., Parulekar, S., Rege, N. N., Samant, B. D., Lokhande, J., Gupta, A., & Kulkarni, K. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy. Journal of the Indian Medical Association, 105(5), 278, 280-1, 284.

-

Mbangama, M. A., Muela, D. V., Mbungu, M. R., Elongi, M. J. P., Lumaya, A. J., Lemba, N. N., Tandu, U. A., Ndesanzim, O. C., Kazadi, N. B., & Etana, L. S. (2021). Benefit of Iron Supplementation with Ferric Sodium EDTA (NaFe3+-EDTA) in the Treatment of Anemia during Pregnancy in Democratic Republic of Congo (FERARI Study). Open Journal of Obstetrics and Gynecology, 11, 1411-1424. Retrieved from [Link]

- ResearchGate. (n.d.). The methods of iron detection and quantification.

- PubMed. (2018). Sucrosomial® iron absorption studied by in vitro and ex-vivo models. European Journal of Pharmaceutical Sciences, 111, 201-209.

- PubMed. (n.d.). EDTA and the absorption of iron from food.

- ResearchGate. (n.d.). Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies.

- ResearchGate. (n.d.). Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation.

- ACS Publications. (n.d.). Inhibition of Iron Uptake by Phytic Acid, Tannic Acid, and ZnCl2: Studies Using an In Vitro Digestion/Caco-2 Cell Model. Journal of Agricultural and Food Chemistry.

- ResearchGate. (n.d.). A comparison of iron availability from commercial iron preparations using an in vitro digestion / Caco-2 cell model.

- Semantic Scholar. (2021). Benefit of Iron Supplementation with Ferric Sodium EDTA (NaFe3+-EDTA) in the Treatment of Anemia during Pregnancy in Democratic Republic of Congo (FERARI Study).

- An Open Label, Single Arm Multi-Centric Study to Assess the Safety and Efficacy of this compound. (n.d.).

- PubMed. (2016). In vivo assessment of iron bioavailability from fortified pearl millet based weaning food. Journal of the Science of Food and Agriculture, 96(13), 4483-9.

- MDPI. (n.d.). In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability.

- Scribd. (n.d.). Efficacy of this compound Versus Ferrous Sulfate in Iron Deficiency Anemia in Preganant Women.

- PubMed. (n.d.). The Concept of Iron Bioavailability and Its Assessment.

- Inchem.org. (n.d.). Sodium iron EDTA (WHO Food Additives Series 32).

- ResearchGate. (n.d.). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy.

- How High Purity Iron Supplement Agent this compound is Produced. (2024, October 28).

- Truemeds. This compound: View Uses, Side Effects and Medicines.

- International Journal of Reproduction, Contraception, Obstetrics and Gynecology. (2017, April 27). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 4. ijrcog.org [ijrcog.org]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. scribd.com [scribd.com]

- 7. How High Purity Iron Supplement Agent this compound is Produced [vaibhavfinechem.com]

- 8. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 9. This compound | Dosing, Uses and More | medtigo [medtigo.com]

- 10. tandfonline.com [tandfonline.com]

- 11. apollopharmacy.in [apollopharmacy.in]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vivo assessment of iron bioavailability from fortified pearl millet based weaning food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Publication : USDA ARS [ars.usda.gov]

- 19. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. asianpubs.org [asianpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Benefit of Iron Supplementation with Ferric Sodium EDTA (NaFe 3+-EDTA) in the Treatment of Anemia during Pregnancy in Democratic Republic of Congo (FERARI Study) [scirp.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. ijrcog.org [ijrcog.org]

Pharmacokinetics and metabolism of sodium feredetate in vivo

An In-Depth Technical Guide to the In-Vivo Pharmacokinetics and Metabolism of Sodium Feredetate

Introduction: The Rationale for Chelated Iron

This compound, also known as sodium iron(III) ethylenediaminetetraacetate (NaFeEDTA), is a chelated iron complex developed to address the challenges of oral iron supplementation.[1][2] It is used clinically for the treatment and prevention of iron deficiency anemia.[3][4] Unlike simple iron salts such as ferrous sulfate, this compound is a stable complex where the iron is bound to the monosodium salt of ethylenediaminetetraacetic acid (EDTA).[5][6] This chelation is the cornerstone of its pharmacokinetic profile, designed to improve iron bioavailability by protecting the mineral from dietary inhibitors in the gastrointestinal (GI) tract.[7][8]

The core challenge in oral iron therapy is poor absorption, often hindered by dietary components like phytates and tannins that precipitate iron into insoluble, non-absorbable forms.[7] Furthermore, the free iron from conventional supplements can cause significant gastrointestinal side effects, leading to poor patient compliance.[8] this compound was engineered to overcome these barriers. By sequestering the iron ion within the EDTA chelate, the complex remains soluble and available for absorption throughout the upper GI tract.[9] This guide provides a detailed examination of the in-vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, the experimental methodologies used to elucidate this profile, and the causal reasoning behind these scientific approaches.

Pharmacokinetic Profile: A Dual Fate for Iron and Chelate

The in-vivo journey of this compound is best understood as the parallel processing of its two key components: the iron cation and the EDTA ligand. While administered as a single complex, they dissociate within the gastrointestinal lumen, leading to distinct absorption and excretion pathways.[6][10]

Absorption

The primary site of absorption for iron released from this compound is the small intestine, consistent with general iron uptake.[11][12] The key advantage of the NaFeEDTA complex lies in its stability at the acidic pH of the stomach and its ability to protect the iron from forming insoluble precipitates with dietary inhibitors.[7]

Radioactive tracer studies in animal models provide the most definitive evidence for the absorption mechanism.[6] A pivotal study in swine using dual-labeled this compound (Na⁵⁵Fe-[2-¹⁴C]EDTA) demonstrated that a portion of the complex dissociates in the gut lumen.[6] This dissociation is crucial, as the body does not absorb the chelate whole but rather takes up the liberated iron. Approximately 5% of the administered iron (as ⁵⁵Fe) was found to be split from the EDTA complex and subsequently absorbed, primarily from the pylorus and upper jejunum, before being incorporated into hemoglobin.[6]

The absorption of the EDTA moiety is likewise limited. The same study showed that about 5% of the radiolabeled carbon (¹⁴C) from the EDTA molecule is absorbed from the GI tract.[6] Human studies corroborate this, suggesting EDTA absorption is consistently around 5%.[13] This poor absorption of the chelating agent is a key safety feature, minimizing systemic exposure.

Distribution

Once the elemental iron is absorbed into the enterocytes, it enters the body's highly regulated iron distribution network. It is transported across the basolateral membrane into the bloodstream, where it binds to the protein transferrin.[7] This iron-transferrin complex is the primary vehicle for iron transport throughout the body.

The subsequent distribution is dictated by physiological demand:

-

Erythropoiesis: The majority of the iron is delivered to the bone marrow for incorporation into hemoglobin within developing red blood cells.[7]

-

Storage: Excess iron is transported to the liver and reticuloendothelial system for storage, primarily in the form of ferritin and hemosiderin.[7]

The small fraction of the EDTA ligand that is absorbed enters systemic circulation but does not appear to be metabolized or retained.[6][13]

Metabolism

The "metabolism" of this compound refers almost exclusively to the fate of the iron component, as the EDTA ligand is metabolically inert.[13] The absorbed iron becomes indistinguishable from iron derived from other dietary sources and is utilized in various essential biological processes, most notably hemoglobin synthesis.[11]

Excretion

The excretion pathways for the iron and EDTA components are predominantly fecal, reflecting their limited absorption.

-

Iron: The vast majority of the administered iron (approximately 92% in the swine model) is not absorbed and is eliminated in the feces in an insoluble form. A very small proportion of the absorbed iron (less than 1% of the initial dose) is excreted by the kidneys.[6]

-

EDTA: Similarly, the unabsorbed EDTA (around 95% of the dose) is excreted in the feces. The 5% of EDTA that is absorbed is efficiently cleared from the plasma and excreted unchanged in the urine, typically within 48 hours.[6]

The diagram below illustrates the complete ADME pathway of this compound.

Quantitative Pharmacokinetic Data

Specific human pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½) for oral this compound are not well-documented in publicly available literature. The primary focus of clinical studies has been on efficacy (i.e., improvement in hemoglobin and ferritin levels) rather than classical pharmacokinetic profiling.[14] However, data from preclinical and comparative studies provide valuable quantitative insights.

| Parameter | Value / Observation | Species / Context | Source |

| Relative Bioavailability | ~3 times higher than ferrous sulfate. | Human (comparative efficacy) | [8] |

| Iron (Fe) Absorption | ~5% of oral dose. | Swine (radiolabel study) | [6] |

| EDTA Absorption | ~5% of oral dose. | Swine, Human | [6][13] |

| Iron (Fe) Excretion | ~92% in feces (unabsorbed); <1% of dose in urine (absorbed portion). | Swine (radiolabel study) | [6] |

| EDTA Excretion | ~95% in feces (unabsorbed); ~5% of dose in urine (absorbed portion). | Swine (radiolabel study) | [6] |

In-Vivo Experimental Methodologies

The characterization of this compound's pharmacokinetics relies on a combination of preclinical mechanistic studies and clinical efficacy trials. The choice of methodology is driven by the need to independently assess the fate of both the iron and the chelating agent.

Protocol 1: Preclinical Dual-Isotope Pharmacokinetic Study

Causality: To definitively trace the absorption and excretion of both the iron and the EDTA ligand, a dual-isotope radiotracer study is the gold standard. Using different isotopes for the metal (e.g., ⁵⁵Fe or ⁵⁹Fe) and the ligand (e.g., ¹⁴C within the EDTA backbone) allows for their independent quantification in biological samples (blood, urine, feces) and tissues.[6] This approach is essential to prove that the complex dissociates and that the components follow different paths post-ingestion.

Step-by-Step Methodology:

-

Synthesis of Labeled Compound: Synthesize this compound with both an iron radioisotope (e.g., ⁵⁵Fe) and a carbon radioisotope (e.g., ¹⁴C) incorporated into the EDTA structure, resulting in Na⁵⁵Fe-[¹⁴C]EDTA.

-

Animal Model: Utilize a suitable animal model, such as swine, whose gastrointestinal physiology is comparable to humans.[6] House animals in metabolic cages to allow for separate and complete collection of urine and feces.

-

Dosing: Administer a single oral dose of the dual-labeled this compound to fasted animals.

-

Sample Collection:

-

Blood: Collect serial blood samples at predefined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) via an indwelling catheter.

-

Urine & Feces: Collect all urine and feces separately for at least 48-72 hours post-dose.

-

-

Sample Processing & Analysis:

-

Process blood samples to separate plasma.

-

Homogenize fecal samples.

-

Measure ⁵⁵Fe radioactivity in all samples using a gamma counter to quantify iron concentration.

-

Measure ¹⁴C radioactivity using a liquid scintillation counter to quantify EDTA concentration.

-

-

Data Analysis: Calculate the percentage of each isotope absorbed, excreted in urine, and excreted in feces relative to the total administered dose. Determine pharmacokinetic parameters for the absorbed portions if possible.

Protocol 2: Clinical Efficacy and Safety Study

Causality: In the clinical setting, the primary goal is to demonstrate that the iron from this compound is not only absorbed but is also biologically active and well-tolerated. Therefore, protocols focus on measuring hematological markers of recovery from anemia and monitoring adverse events, often in comparison to a standard iron salt.[14]

Step-by-Step Methodology:

-

Study Design: A randomized, double-blind, comparative study design is optimal. An example would be comparing this compound against ferrous fumarate.[14]

-

Participant Selection: Recruit pregnant women with diagnosed iron deficiency anemia (e.g., hemoglobin < 10 g/dL, serum ferritin < 12 µg/L).[14] Exclude individuals with other causes of anemia or gastrointestinal conditions that could affect absorption.

-

Intervention:

-

Group A (Test): Oral this compound (e.g., providing 66 mg elemental iron) administered twice daily.

-

Group B (Control): Oral ferrous fumarate (e.g., providing 100 mg elemental iron) administered twice daily.

-

Treatment duration is typically several weeks (e.g., 75 days).[14]

-

-

Data Collection & Endpoints:

-

Baseline (Day 0): Collect blood samples to measure primary and secondary endpoints.

-

Follow-up Visits (e.g., Days 30, 45, 60, 75):

-

Primary Endpoint: Measure hemoglobin (Hb) concentration to assess the rate and extent of recovery.

-

Secondary Endpoints: Measure serum ferritin (to assess iron stores), serum iron, total iron-binding capacity (TIBC), and red blood cell indices (MCV, MCH, MCHC).[14]

-

Safety Assessment: Record all adverse events, particularly gastrointestinal side effects (nausea, constipation, etc.). Perform liver and kidney function tests at the beginning and end of the study.[14]

-

-

-

Analytical Methods:

-

Statistical Analysis: Compare the mean change in hemoglobin and other endpoints from baseline between the two groups using appropriate statistical tests (e.g., t-test or ANOVA).

References

- Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference (36th ed.). Pharmaceutical Press.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

International Journal of Pharma and Bio Sciences. (2014). An Open Label, Single Arm Multi-Centric Study to Assess the Safety and Efficacy of this compound. Retrieved from [Link]

-

medtigo. (n.d.). This compound | Dosing, Uses and More. Retrieved from [Link]

-

Revankar, V. M., Garg, A., & Revankar, M. G. (2017). Efficacy of this compound versus ferrous sulfate in iron deficiency anemia in preganant women. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 6(5), 1953-1957. [Link]

-

NHS Scotland. (2020, January 27). This compound (Sytron®). Right Decisions. Retrieved from [Link]

-

Viteri, F. E., Garcia-Ibañez, R., & Bressani, R. (1978). Iron absorption by humans and swine from Fe(III)-EDTA. Further studies. The American Journal of Clinical Nutrition, 31(7), 1153–1162. [Link]

-

Paganini, D., Zimmermann, M. B., & Wegmüller, R. (2021). Safe and effective delivery of supplemental iron to healthy older adults: The double-blind, randomized, placebo-controlled trial protocol of the Safe Iron Study. Gates Open Research, 3, 1510. [Link]

-

Paganini, D., Zimmermann, M. B., & Wegmüller, R. (2021). Safe and effective delivery of supplemental iron to healthy older adults: The double-blind, randomized, placebo-controlled trial protocol of the Safe Iron Study. PubMed. [Link]

-

Schilling, C., et al. (2025). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. Environmental Research. [Link]

-

Schilling, C., et al. (2025, May 5). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. PubMed. [Link]

-

Lin, Y. H., et al. (2019). In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability. Nutrients, 11(10), 2520. [Link]

-

Applegate, D., et al. (2017). Safety assessment of iron EDTA [Sodium iron (Fe3+) ethylenediaminetetraacetic acid]: Summary of toxicological, fortification and exposure data. ResearchGate. [Link]

-

George, P. M., et al. (1995). Colorimetric measurement of iron in plasma samples anticoagulated with EDTA. ResearchGate. [Link]

-

Stoffel, N. U., et al. (2017). Oral iron supplements increase hepcidin and decrease iron absorption from daily or twice-daily doses in iron-depleted young women. Blood, 130(17), 1963–1972. [Link]

-

FAO/WHO Expert Committee on Food Additives. (1999). SODIUM IRON (III) ETHYLENEDIAMINETETRAACETATE, TRIHYDRATE. Retrieved from [Link]

-

Schilling, C., et al. (2025). Pharmacokinetics of metal excretion following different doses of sodium EDTA infusion. ResearchGate. [Link]

-

George, P. M., et al. (1995). Colorimetric measurement of iron in plasma samples anticoagulated with EDTA. Journal of Clinical Pathology, 48(2), 151–154. [Link]

-

Redalyc. (2019). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2). [Link]

-

Xia, Y., et al. (2022). Spectrophotometric Determination of Fe(II)EDTA-NO, Fe(II)EDTA/Fe(III)EDTA in Chemical Absorption-Biological Reduction Integrated NOx Removal System. Polish Journal of Environmental Studies, 31(4), 3335-3342. [Link]

-

Barton, J. C., & Barton, E. H. (2011). Single-Dose Pharmacokinetics of Sodium Ferric Gluconate Complex in Iron-Deficient Subjects. ResearchGate. [Link]

-

Pantopoulos, K., et al. (2024). Oral iron supplementation: new formulations, old questions. Haematologica, 109(2), 346–361. [Link]

-

Wikipedia. (n.d.). Radioactive tracer. Retrieved from [Link]

-

California Imaging & Diagnostics. (n.d.). Radioactive Tracer Studies. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Jahn, M. R., et al. (2011). The Pharmacokinetics and Pharmacodynamics of Iron Preparations. Arzneimittelforschung, 61(7), 399–412. [Link]

-

Sarkate, P., et al. (2007). A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy. Journal of the Indian Medical Association, 105(5), 278, 280-281, 284. [Link]

-

Patsnap Synapse. (2024, June 15). What is this compound used for? Retrieved from [Link]

-

electronic Medicines Compendium (eMC). (n.d.). Sytron 27.5 mg iron per 5 ml Oral Solution. Retrieved from [Link]

-

Medicines For Children. (n.d.). This compound for the treatment of anaemia. Retrieved from [Link]

-

AdisInsight. (n.d.). This compound. Retrieved from [Link]

-

International Atomic Energy Agency (IAEA). (n.d.). Radiotracers, radiotracer investigation. Retrieved from [Link]

-

ResearchGate. (2021). Pharmacokinetics of Intravenously and Intraperitoneally Administered Mafedine Sodium in Mice. [Link]

-

Barton, J. C., & Barton, E. H. (2004). Single-dose pharmacokinetics of sodium ferric gluconate complex in iron-deficient subjects. Pharmacotherapy, 24(5), 574-583. [Link]

-

Mitchell, J. S. (1948). Some tracer and therapeutic studies with artificial radioactivity. The British Journal of Radiology, 21(251), 531–543. [Link]

-

Drug Today Medical Times. (n.d.). This compound | Iron Supplement for Anemia Treatment. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H12FeN2NaO8 | CID 27461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oral iron supplementation: new formulations, old questions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtodayonline.com [drugtodayonline.com]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. Iron absorption by humans and swine from Fe(III)-EDTA. Further studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. ijrcog.org [ijrcog.org]

- 9. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 10. medicines.org.uk [medicines.org.uk]

- 11. This compound | Dosing, Uses and More | medtigo [medtigo.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fao.org [fao.org]

Preclinical Toxicological Profile of Sodium Feredetate: An In-Depth Technical Guide

Introduction: The Scientific Rationale for Sodium Feredetate

This compound, also known as sodium iron (Fe³⁺) edetate, is a chelated iron compound utilized primarily for iron fortification of food products and in the management of iron deficiency anemia. The core concept behind its design is to enhance iron bioavailability, particularly from diets rich in absorption inhibitors like phytates and polyphenols. The ethylenediaminetetraacetic acid (EDTA) ligand sequesters the ferric iron, protecting it from forming insoluble complexes in the gastrointestinal tract, thereby facilitating its absorption.[1][2] This guide provides a comprehensive overview of the preclinical toxicological profile of this compound, synthesizing data from key studies to inform researchers, scientists, and drug development professionals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

A fundamental principle in understanding the toxicology of this compound is its behavior in the gastrointestinal tract. Upon ingestion, the this compound complex largely dissociates, leading to independent absorption of the iron cation and the EDTA salt.[3][4] This dissociation is a critical factor, as the toxicological profile is therefore a composite of the effects of increased bioavailable iron and the EDTA moiety.

EDTA compounds are characterized by their poor absorption from the gut and do not undergo significant metabolic conversion.[3][4] This limited systemic exposure to the EDTA component is a key factor in its overall low toxicity profile.

A study in young rats comparing this compound with ferrous sulfate found that while serum iron peaked between 0.5 to 1 hour for ferrous sulfate, elevated serum iron levels from this compound were sustained for up to 4 hours.[5] This suggests a more gradual absorption of iron from the chelated form. The same study noted that while total liver nonheme iron increased with dose for both compounds, the accumulation was approximately 50% lower with this compound compared to ferrous sulfate, indicating a potential for reduced iron overload at high doses.[5]

Acute Toxicity

This compound exhibits a low degree of acute oral toxicity.[3][4] Preclinical studies in rodents have been conducted to establish the median lethal dose (LD50).

| Test Substance | Species | Route | LD50 | Reference |

| This compound | Young Rats | Oral | 1.3 g Fe/kg | [5] |

| Ferrous Sulfate | Young Rats | Oral | 1.1 g Fe/kg | [5] |

The LD50 of this compound was found to be comparable to that of ferrous sulfate, a commonly used iron supplement.[5] This indicates that in an acute overdose scenario, the toxicity of this compound is of a similar magnitude to traditional iron salts.

Repeated-Dose Toxicity: Sub-chronic and Chronic Studies

The safety of this compound upon repeated exposure has been evaluated in sub-chronic and chronic studies, primarily focusing on the effects of the EDTA component due to its dissociation in the gut.

Sub-chronic Toxicity

A study in rats where this compound was administered via the diet for 31 and 61 days revealed no toxicologically significant effects at iron doses up to 11.2 mg/kg body weight/day.[6] The parameters assessed included clinical signs, body weight, food consumption, hematology, clinical chemistry, and pathology of selected organs.[6] The study concluded that under these conditions, iron from this compound did not lead to tissue iron excess.[6]

Chronic Toxicity

Long-term studies on EDTA compounds have demonstrated a favorable safety profile. In chronic toxicity studies, diets containing as much as 5% EDTA were administered to animals without producing adverse effects.[3][4] The lowest dose of EDTA reported to cause a toxic effect in animals was 750 mg/kg/day.[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for EDTA of 0-2.5 mg/kg of body weight.[3][8] An upper-bound estimated daily intake of EDTA from this compound as a food fortificant is approximately 1.15 mg/kg bw/day for the US population, which is less than half of the established ADI.[3]

Genotoxicity and Carcinogenicity

A crucial aspect of any toxicological profile is the assessment of a substance's potential to cause genetic damage or cancer.

Genotoxicity

EDTA compounds, including the form present in this compound, are not considered to be directly genotoxic.[3][4] While some reports classify chelating agents as weakly genotoxic, the overall consensus from multiple safety assessments is that they do not pose a significant genotoxic risk.[7]

Carcinogenicity

Long-term carcinogenicity bioassays in experimental animals have shown that EDTA compounds are not carcinogenic.[3][4] This lack of carcinogenicity is consistent with the history of safe use of other EDTA salts, such as CaNa₂EDTA and Na₂EDTA, which are approved for use as direct food additives.[3]

Reproductive and Developmental Toxicity

The potential for a substance to interfere with reproduction and fetal development is a critical safety consideration.

EDTA compounds are not considered to be reproductive or developmental toxicants under conditions of a nutrient-sufficient diet.[3][4] However, it is important to note that oral exposure to high levels of EDTA in animals has been shown to produce adverse reproductive and developmental effects.[7] This toxicity is primarily attributed to the chelation of essential dietary minerals, particularly zinc, by EDTA, leading to a secondary nutrient deficiency. When the diet is supplemented with adequate levels of zinc, these adverse effects are mitigated.[3][4]

Safety Pharmacology

While specific preclinical safety pharmacology studies on this compound are not extensively detailed in the public domain, the overall toxicological profile and its long-standing use in food fortification suggest a lack of significant adverse effects on major physiological systems. The primary focus of safety concerns for iron compounds relates to acute overdose and the potential for gastrointestinal irritation. For EDTA, the main toxicological considerations at high doses are related to mineral chelation.

Experimental Protocols

Protocol: In Vivo Rodent Micronucleus Assay

The in vivo micronucleus assay is a key test for detecting genotoxic potential. The following is a generalized protocol.

Objective: To evaluate the potential of a test substance to induce chromosomal damage by assessing the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of rodents.

Methodology:

-

Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single strain.[9]

-

Group Allocation: Assign animals to at least three dose groups (low, mid, high) and a concurrent vehicle control group. A positive control group treated with a known clastogen (e.g., cyclophosphamide) is also included.[9]

-

Dose Administration: Administer the test substance, typically via the intended clinical route (e.g., oral gavage), usually for two consecutive days.[9]

-

Bone Marrow Sampling: Approximately 24 hours after the final dose, humanely euthanize the animals and collect bone marrow from the femur.[9]

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides with a suitable dye (e.g., Giemsa, acridine orange) to differentiate PCEs from normochromatic erythrocytes (NCEs) and to visualize micronuclei.[9]

-

Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.[9]

-

Data Analysis: Statistically analyze the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

Caption: Workflow of the In Vivo Rodent Micronucleus Assay.

Conclusion

The preclinical toxicological data for this compound indicates a favorable safety profile for its intended use as an iron fortificant and supplement. Its mechanism of dissociation in the gastrointestinal tract means that the toxicological assessment is largely based on the extensive data available for iron and EDTA compounds. This compound exhibits low acute toxicity and is not associated with significant findings in repeated-dose studies at relevant exposure levels. Furthermore, it is not considered to be genotoxic, carcinogenic, or a reproductive or developmental toxicant when dietary mineral intake is adequate. The established ADI for EDTA provides a robust benchmark for ensuring the safe use of this compound in the population.

References

-

Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. (2002). International Journal of Toxicology. [Link]

-

Heimbach, J., Rieth, S., Mohamedshah, F., Slesinski, R., Samuel-Fernando, P., Sheehan, T., ... & Borzelleca, J. (2000). Safety assessment of iron EDTA [sodium iron (Fe3+) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data. Food and Chemical Toxicology. [Link]

-

Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA. International journal of toxicology. [Link]

-

Whittaker, P., Ali, M. S., & Dunkel, V. C. (2000). Safety assessment of iron EDTA [sodium iron (Fe3+) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data. National Genomics Data Center. [Link]

-

Cosmetic Ingredient Review. (2019). Safety Assessment of EDTA & Salts as Used in Cosmetics. [Link]

-

Lanigan, R. S., & Yamarik, T. A. (2002). Final Report on the Safety Assessment of EDTA, Calcium Disodium EDTA, Diammonium EDTA, Dipotassium EDTA, Disodium EDTA, TEA-EDTA, Tetrasodium EDTA, Tripotassium EDTA, Trisodium EDTA, HEDTA, and Trisodium HEDTA. Scite.ai. [Link]

-

Lanigan, R. S., & Yamarik, T. A. (2002). Final Report on the Safety Assessment of EDTA, Calcium Disodium EDTA, Diammonium EDTA, Dipotassium EDTA, Disodium EDTA, TEA-EDTA, Tetrasodium EDTA, Tripotassium EDTA, Trisodium EDTA, HEDTA, and Trisodium HEDTA. Semantic Scholar. [Link]

-

Food Fortification Initiative. (n.d.). Ferric sodium EDTA. [Link]

-

World Health Organization. (2021). SODIUM IRON (III) ETHYLENEDIAMINETETRAACETATE, TRIHYDRATE. JECFA. [Link]

-

van den Top, H. J., van Beelen, P., & van Bladeren, P. J. (2001). Disposition, accumulation and toxicity of iron fed as iron (II) sulfate or as sodium iron EDTA in rats. ResearchGate. [Link]

-

Heimbach, J., Rieth, S., Mohamedshah, F., Slesinski, R., Samuel-Fernando, P., Sheehan, T., ... & Borzelleca, J. (2000). Safety assessment of iron EDTA [Sodium iron (Fe3+) ethylenediaminetetraacetic acid]: Summary of toxicological, fortification and exposure data. ResearchGate. [Link]

-

An Open Label, Single Arm Multi-Centric Study to Assess the Safety and Efficacy of this compound in the Treatment of Iron Deficiency Anemia. (n.d.). SSRN. [Link]

-

Whittaker, P., Vanderveen, J. E., Dinovi, M. J., Kuznesof, P. M., & Dunkel, V. C. (1993). Toxicological profile, current use, and regulatory issues on EDTA compounds for assessing use of sodium iron EDTA for food fortification. Regulatory toxicology and pharmacology. [Link]

-

Whittaker, P., Zhu, L., & Smith, D. (2002). Acute toxicity of carbonyl iron and sodium iron EDTA compared with ferrous sulfate in young rats. Regulatory toxicology and pharmacology. [Link]

-

Kawamata, K., et al. (1980). Comparative toxicity studies of Na2EDTA and CaNa2EDTA in rats. ResearchGate. [Link]

-

Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. Safety assessment of iron EDTA [sodium iron (Fe(3+)) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OLB-PM-10685019 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Acute toxicity of carbonyl iron and sodium iron EDTA compared with ferrous sulfate in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Final report on the safety assessment of EDTA, calcium disodium EDTA, diammonium EDTA, dipotassium EDTA, disodium EDTA, TEA-EDTA, tetrasodium EDTA, tripotassium EDTA, trisodium EDTA, HEDTA, and trisodium HEDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WHO | JECFA [apps.who.int]

- 9. criver.com [criver.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Sodium Feredetate Powder

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, water-soluble iron chelate complex. It is a crystalline powder, typically yellow or yellowish-brown in color, and is known for its high bioavailability and reduced gastrointestinal side effects compared to traditional ferrous iron salts.[1][2] These attributes have made it a compound of significant interest in the pharmaceutical industry for the treatment and prevention of iron-deficiency anemia, as well as in the food industry for iron fortification. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound powder, offering insights valuable for formulation development, quality control, and regulatory submissions.

Chemical and Physical Properties

This compound is the sodium salt of the iron (III) chelate of ethylenediaminetetraacetic acid (EDTA). The chelation of ferric iron with EDTA results in a stable complex that protects the iron from precipitation in the gastrointestinal tract, thereby enhancing its absorption.[3]

Chemical Structure and Formula

The chemical structure of this compound involves a central ferric iron (Fe³⁺) ion coordinated to the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA), with a sodium ion (Na⁺) as the counter-ion.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | Sodium (ethylenedinitrilo)tetraacetatoferrate(III) | [2][4] |

| Synonyms | Sodium ironedetate, Ferric sodium EDTA | [2][4] |

| CAS Number | 15708-41-5 (anhydrous) | [4] |

| Molecular Formula | C₁₀H₁₂FeN₂NaO₈ | [4] |

| Molecular Weight | Anhydrous: 367.05 g/mol , Trihydrate: 421.1 g/mol | [5] |

| Appearance | Yellow or yellowish-brown crystalline powder | [2][4] |

| Solubility | Soluble in water, slightly soluble in methanol. | [6] |

| pH (1% w/v solution) | 4.0 - 6.5 | [2][4] |

| Hygroscopicity | Hygroscopic | [2][4] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a ferric iron salt with a salt of ethylenediaminetetraacetic acid in an aqueous solution. The reaction is carefully controlled to ensure the formation of the stable chelate complex.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound powder.

Step-by-Step Synthesis Protocol

A common laboratory-scale synthesis method involves the following steps:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of ferric chloride (FeCl₃) in deionized water.

-

In a separate vessel, dissolve an equimolar amount of disodium ethylenediaminetetraacetate (Na₂H₂EDTA) in deionized water. Gentle heating may be applied to facilitate dissolution.

-

-

Chelation Reaction:

-

Slowly add the ferric chloride solution to the disodium EDTA solution with constant stirring.

-

The pH of the reaction mixture is monitored and adjusted to a range of 4.0-6.5 using a suitable base, such as sodium hydroxide or sodium bicarbonate, to promote the formation of the ferric-EDTA chelate.

-

The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specified period to ensure complete chelation.

-

-

Purification and Isolation:

-

The resulting solution is cooled to induce crystallization of the this compound.

-

The precipitated solid is collected by filtration.

-

The collected crystals are washed with a suitable solvent, such as ethanol, to remove any unreacted starting materials and by-products.

-

The purified this compound is then dried under controlled conditions (e.g., in a vacuum oven) to obtain a fine, crystalline powder.

-

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical formulations.

Solubility

Stability

The stability of this compound is a critical parameter that influences its shelf-life and the stability of its formulations.

-

Thermal Stability: The British Pharmacopoeia specifies a "loss on drying" test, where the substance is dried over silica gel at 120°C at a pressure not exceeding 2 kPa for 5 hours, with a loss of 4.0% to 13.5% of its weight, indicating the presence of water of hydration.[4] Specific melting point or decomposition temperature data is not consistently reported and may vary depending on the hydration state and purity.

-

pH Stability: The pH of a 1% w/v aqueous solution of this compound typically ranges from 4.0 to 6.5, indicating its stability in mildly acidic to neutral conditions.[2][4] This pH range is relevant to the conditions in the upper gastrointestinal tract.

-

Hygroscopicity: this compound is described as hygroscopic, meaning it has a tendency to absorb moisture from the surrounding environment.[2][4] Therefore, it should be stored in airtight containers to prevent degradation and changes in its physical properties. For a quantitative assessment of its hygroscopicity, Dynamic Vapor Sorption (DVS) analysis is a recommended technique. DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity, providing a moisture sorption isotherm. This information is vital for determining appropriate storage conditions and packaging requirements.[7][8][9][10][11]

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its manufacturing and biopharmaceutical performance.

-

Crystallinity: this compound is a crystalline powder.[2][4] Techniques such as X-ray Powder Diffraction (XRPD) are essential for characterizing its crystalline structure. XRPD provides a unique fingerprint of the crystalline form and can be used to identify different polymorphs, if they exist.

-

Polymorphism: The existence of different crystalline forms, or polymorphs, can influence properties like solubility, dissolution rate, and stability. While specific studies on the polymorphism of this compound are not widely published, it is a critical parameter to investigate during drug development. Differential Scanning Calorimetry (DSC) can be a valuable tool for identifying polymorphic transitions and determining the melting behavior of the compound.[12][13]

-

Particle Size Distribution: The particle size of the powder can affect its flowability, compressibility, and dissolution rate. For solid dosage form development, controlling the particle size distribution is important for ensuring content uniformity and consistent drug release.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality, purity, and potency of this compound powder. The British Pharmacopoeia (BP) provides a monograph with several key tests.[4]

Identification

-

Infrared (IR) Spectroscopy: The IR absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[4]

-

Chemical Tests: The BP also includes qualitative tests for the presence of iron and sodium salts.[4]

Assay (Potency)

The assay of this compound is typically performed by iodometric titration as per the British Pharmacopoeia.[4]

Assay Protocol (based on BP):

-

Dissolve approximately 1 g of the substance in 40 mL of water in an iodine flask.

-

Add 20 mL of hydrochloric acid and 3 g of potassium iodide.

-

Stopper the flask and allow the reaction to proceed in the dark for 5 minutes.

-

Titrate the liberated iodine with a standardized 0.1 M sodium thiosulphate solution, using starch mucilage as an indicator, until the blue color disappears.

-

Perform a blank titration under the same conditions.

-

The content of this compound is calculated from the difference in the titration volumes. Each mL of 0.1 M sodium thiosulphate is equivalent to 36.71 mg of C₁₀H₁₂FeN₂NaO₈.[4]

Impurity Profiling

Controlling impurities is a critical aspect of quality control. The BP sets limits for several potential impurities:

-

Free Iron: The limit for free iron is not more than 500 ppm.[4]

-

Free Sodium Edetate: The limit for free sodium edetate is not more than 1.0%.[4]

-

Heavy Metals: The limit for heavy metals is not more than 20 ppm.[4]

-

Sulphates: The limit for sulphates is not more than 600 ppm.[4]

For more specific and sensitive determination of the active ingredient and its impurities, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. While a specific validated HPLC method for this compound is not detailed in the provided search results, a reversed-phase HPLC method with UV detection could be developed and validated according to ICH guidelines. Such a method would typically involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Dissolution and Bioavailability

The therapeutic efficacy of this compound is dependent on its dissolution from the dosage form and subsequent absorption in the gastrointestinal tract.

Dissolution Testing

For solid oral dosage forms containing this compound, in vitro dissolution testing is a critical quality control test to ensure batch-to-batch consistency and to predict in vivo performance. A typical dissolution method for a this compound tablet would involve:

-

Apparatus: USP Apparatus 2 (Paddle).

-

Dissolution Medium: 900 mL of 0.1 N hydrochloric acid (to simulate gastric fluid).[14]

-

Temperature: 37 ± 0.5 °C.[14]

-

Paddle Speed: 50 rpm.[14]

-

Sampling: Aliquots are withdrawn at specified time points and analyzed for dissolved this compound, typically by UV-Vis spectrophotometry or HPLC.

Bioavailability

This compound is known for its superior bioavailability compared to ferrous salts, especially in the presence of dietary inhibitors of iron absorption like phytates and polyphenols.[2] The EDTA chelate protects the iron from forming insoluble complexes in the gut, allowing more iron to be available for absorption.[3]

Formulation Considerations and Excipient Compatibility

When formulating this compound into a dosage form, it is essential to consider its compatibility with various pharmaceutical excipients.

Excipient Compatibility Diagram

Caption: Potential compatibility of this compound with common pharmaceutical excipients.

Known Interactions

-

Fillers: Microcrystalline cellulose has been used in tablet formulations of this compound.[14]

-

Lubricants: Magnesium stearate is a commonly used lubricant that has been included in this compound tablet formulations.[14]

-

Drug-Drug and Drug-Food Interactions: It is important to note that the absorption of iron can be affected by co-administration with certain drugs, such as antacids, tetracyclines, and fluoroquinolones. Additionally, foods rich in calcium, phytates (e.g., in cereals), and tannins (e.g., in tea and coffee) can reduce iron absorption.[1]

Conclusion

This compound powder possesses a unique set of physicochemical characteristics that make it a valuable active pharmaceutical ingredient for the management of iron-deficiency anemia. Its high water solubility, stability in the gastrointestinal tract, and enhanced bioavailability offer significant advantages over traditional iron salts. A thorough understanding and characterization of its properties, including solubility, stability, solid-state characteristics, and compatibility with excipients, are paramount for the successful development of safe, effective, and stable pharmaceutical products. The analytical methods outlined in pharmacopoeias, supplemented with modern chromatographic techniques, provide a robust framework for ensuring the quality and consistency of this important iron supplement.

References

-

Formulation and Evaluation of Taste Masked Tablet of this compound. Global Journals Inc. (USA). [Link]

- This compound. Martindale: The Complete Drug Reference.

-

This compound BP Grade. Anargh Chemicals. [Link]

-

This compound: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

-

This compound [INN:DCF] - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass. [Link]

-

This compound | Dosing, Uses and More. medtigo. [Link]

- This compound. Martindale: The Complete Drug Reference.

-

Ferric Sodium Edetate(this compound). Dr. Paul Lohmann. [Link]

-

SODIUM IRON (III) ETHYLENEDIAMINETETRAACETATE, TRIHYDRATE. FAO. [Link]

-

Dynamic Vapor Sorption (DVS) Analysis. ProUmid. [Link]

-

Formulation and Evaluation of Taste Masked Tablet of this compound. Semantic Scholar. [Link]

-

Dynamic Vapour Sorption- A versatile technique for pharmaceutical materials characterization. SciTechnol. [Link]

-

Dynamic Vapor Sorption. Surface Measurement Systems. [Link]

-

Dynamic Vapor Sorption. METTLER TOLEDO. [Link]

-

Dissolution Methods Database. FDA. [Link]

-

Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

-

DSC curves for sodium alginate, sodium caseinate, and sodium... ResearchGate. [Link]

-

This compound SPECIFICATION | ANALYSIS | OVERVIEW. MCB Books. [Link]

-

What is the mechanism of this compound?. Patsnap. [Link]

-

This compound. PubChem. [Link]

-

The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

Sources

- 1. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mubychem.net [mubychem.net]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. drugfuture.com [drugfuture.com]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]